molecular formula C17H17FO2 B1320373 4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid CAS No. 926236-47-7

4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

Cat. No. B1320373
CAS RN: 926236-47-7
M. Wt: 272.31 g/mol
InChI Key: GEWMSADSMYLCIZ-UHFFFAOYSA-N
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Description

The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . It has a tert-butyl group and a carboxylic acid group attached to the biphenyl core. The presence of these functional groups can significantly influence the compound’s properties and reactivity .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 4-tert-Butylphenylboronic acid are synthesized through various methods including cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the biphenyl core, the tert-butyl group, and the carboxylic acid group. The biphenyl core could potentially allow for interesting electronic properties due to the conjugated pi system .


Chemical Reactions Analysis

The tert-butyl group and the carboxylic acid group can undergo various chemical reactions. For instance, tert-butyl groups can be deprotected using trifluoroacetic acid . Carboxylic acids can participate in a variety of reactions including esterification and amide formation.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the carboxylic acid group could potentially make the compound acidic. The tert-butyl group could influence the compound’s hydrophobicity .

Scientific Research Applications

Epoxy Resin Production

4’-(tert-Butyl)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid: is utilized in the production of epoxy resins. These resins are known for their excellent mechanical properties, good heat and chemical resistance, and strong adhesion. The compound’s structural integrity contributes to the thermal stability and rigidity of the final epoxy product, making it suitable for high-performance composites used in aerospace, automotive, and electronic industries .

Curing Agents for Polymers

The compound serves as a precursor in the synthesis of curing agents for polymers. Curing agents are essential in cross-linking polymer chains to convert them into thermoset polymers, which are more heat resistant and structurally sound. This application is critical in creating materials that require durability and stability under extreme conditions .

Phenolic Resin Synthesis

Phenolic resins, which are synthesized using 4’-(tert-Butyl)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid , are widely used in the production of molded products, including billiard balls, countertops, and as coatings and adhesives. The compound imparts high thermal resistance and mechanical strength to the phenolic resins .

Plasticizer in Polymer Manufacturing

This compound is also employed as a plasticizer in the manufacturing of certain polymers. Plasticizers are additives that increase the plasticity or fluidity of the material to which they are added, including plastics. The presence of the tert-butyl group in the compound likely enhances its compatibility with various polymer systems, improving the flexibility and workability of the final product .

Generation of Homoallylic Amine Derivatives

In organic synthesis, 4’-(tert-Butyl)-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid is used in the generation of homoallylic amine derivatives. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The compound’s stability and reactivity make it an excellent candidate for such transformations .

Conversion of Alkyl Halides to Alkyllithiums

The compound has been found to accept electrons from lithium metal to give a radical anion, which is highly effective in the conversion of alkyl halides to alkyllithiums. This reaction is fundamental in the formation of carbon-carbon bonds, a key step in many synthetic pathways for the production of complex organic molecules .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific safety information .

properties

IUPAC Name

4-(4-tert-butylphenyl)-2-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-14(16(19)20)15(18)10-12/h4-10H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWMSADSMYLCIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80588073
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(tert-Butyl)-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid

CAS RN

926236-47-7
Record name 4'-tert-Butyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80588073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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